Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Overview
Description
“Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate” is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 g/mol . The compound is also known by other names such as “this compound”, “Methyl 1-(Hydroxymethyl)cyclobutanecarboxylate”, and “SCHEMBL3952155” among others .
Molecular Structure Analysis
The compound has a complex structure with a cyclobutane ring. The IUPAC name is “this compound” and its InChI code is "InChI=1S/C7H12O3/c1-10-6(9)7(5-8)3-2-4-7/h8H,2-5H2,1H3" . The compound has a Canonical SMILES representation as "COC(=O)C1(CO)CCC1" .Physical And Chemical Properties Analysis
“this compound” has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 144.078644241 g/mol . The Topological Polar Surface Area is 46.5 Ų . The compound has a Heavy Atom Count of 10 .Scientific Research Applications
Synthesis and Structural Studies
- Stereodivergent Synthesis : Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate has been utilized in the stereodivergent synthesis of bis(cyclobutane) β-dipeptides, contributing to the study of β-amino acid oligomers containing cyclobutane residues (Izquierdo et al., 2002).
- Isolation and Structural Analysis : The compound has been isolated from Atelia herbert-smithii Pittier (Leguminosae) and its structure has been determined using spectroscopic and X-ray crystallographic methods (Austin et al., 1987).
Polymerization and Chemical Reactions
- Anionic Polymerization : Methyl cyclobutene-1-carboxylate, closely related to this compound, has been polymerized by anionic addition polymerization, contributing to the development of polymers with cyclobutane rings in the main chain (Kitayama et al., 2004).
Antiviral Research
- Synthesis of Antiviral Compounds : This compound has been used in the synthesis of 9-cyclobutyladenines, which are important in the development of potent antiviral carbocyclic analogues of oxetanocin A (Maruyama et al., 1992).
Computational Studies
- Computational Reaction Study : The reactions of cyclobutane-1,2-dione, a related compound, with hydroxide have been studied computationally, offering insights into the chemical behavior of similar cyclobutane derivatives (Sultana & Fabian, 2013).
Natural Product Research
- Identification of Novel Compounds : this compound-related compounds have been identified as novel norlignans and phenylpropanoids in Peperomia tetraphylla, contributing to the discovery of new natural substances (Li et al., 2007).
Development of Amino Acids
- Amino Acid Synthesis : Research has been conducted on the synthesis of 2-methyl- and 2-methylenecyclobutane amino acids, demonstrating the compound's role in the development of novel amino acids (Avenoza et al., 2005).
properties
IUPAC Name |
methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-6(9)7(5-8)3-2-4-7/h8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGQWVIOCHFYDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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